4-(4-Fluorobenzoyl)piperidine

5-HT2A Receptor Serotonin Antagonist Structure-Affinity Relationship

This 4-(4-Fluorobenzoyl)piperidine is the validated 5-HT2A pharmacophore essential for ketanserin and altanserin synthesis. The para-fluoro and intact benzoylpiperidine are critical for high-affinity binding; non-fluorinated or reduced analogs abolish potency. Ideal for constructing focused antagonist libraries and VAChT inhibitor scaffolds. Ensure reliable SAR by sourcing this exact intermediate.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
CAS No. 56346-57-7
Cat. No. B1333394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzoyl)piperidine
CAS56346-57-7
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
InChIKeyABERUOJGWHYBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzoyl)piperidine (CAS 56346-57-7) Technical Baseline for Scientific Procurement


4-(4-Fluorobenzoyl)piperidine (CAS 56346-57-7) is a core pharmacophoric building block central to multiple clinically relevant drug classes, most notably the 5-HT2A serotonin receptor antagonist chemotype [1]. Its molecular architecture consists of a piperidine ring directly substituted at the 4-position with a 4-fluorobenzoyl carbonyl group, yielding a molecular formula of C12H14FNO with a molecular weight of 207.24 g/mol . This compound is not a standalone therapeutic but serves as an essential synthetic intermediate for constructing more complex molecular entities, including the marketed antihypertensive agent ketanserin and the PET radioligand altanserin [2]. Commercially, it is widely available from major chemical suppliers in both free base and hydrochloride salt forms, with typical research-grade purities ranging from 95% to 98% .

Why 4-(4-Fluorobenzoyl)piperidine Cannot Be Replaced with Generic Piperidine Analogs in Research


The 4-(4-fluorobenzoyl)piperidine scaffold exhibits structure-activity relationships (SAR) that are exquisitely sensitive to even minor modifications. The para-fluoro substituent on the benzoyl ring is not a passive element; SAR studies have shown that its removal or repositioning drastically alters receptor binding profiles [1]. Furthermore, the intact benzoylpiperidine moiety is essential—ring-opening of the piperidine or reduction of the ketone carbonyl to an alcohol results in a complete loss of high-affinity 5-HT2A receptor binding [2]. Unlike simpler piperidine building blocks (e.g., 4-piperidone or 4-benzylpiperidine), this specific fluorobenzoyl entity confers both the high target affinity and the metabolic profile that dictate the behavior of downstream drug candidates and radiotracers. Directly substituting a non-fluorinated or ortho/meta-fluorinated benzoylpiperidine analog without rigorous re-validation will likely yield different potency, selectivity, and pharmacokinetic outcomes, invalidating cross-study comparisons and potentially derailing lead optimization campaigns [1][2].

Product-Specific Quantitative Differentiation Evidence for 4-(4-Fluorobenzoyl)piperidine


Direct Comparison: High-Affinity 5-HT2A Binding of the 4-Fluorobenzoyl Moiety

The 4-(4-fluorobenzoyl)piperidine fragment is a high-affinity pharmacophore for the 5-HT2A receptor. In direct competitive radioligand binding assays using rat cortical membranes, a simplified analog, N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine (compound 39), demonstrated nearly equivalent binding affinity (Ki = 5.3 nM) compared to the prototypical 5-HT2A antagonist ketanserin (Ki = 3.5 nM) [1]. This indicates that the core 4-(4-fluorobenzoyl)piperidine structure retains the majority of ketanserin's binding potency even when the large quinazolinedione moiety is removed.

5-HT2A Receptor Serotonin Antagonist Structure-Affinity Relationship

Critical Distinction: The 4-Fluorobenzoyl Fragment in Vesicular Acetylcholine Transporter (VAChT) Inhibition

In a study evaluating VAChT ligands, the 4-(4-fluorobenzoyl)piperidine group was incorporated into a tetrahydronaphthalene scaffold. The resulting compound, trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b), exhibited high affinity for VAChT with a Ki of 2.7 nM [1]. This can be compared to a closely related halogenated analog, the 5-iodothienylcarbonyl derivative (28h), which had a higher affinity (Ki = 0.66 nM) but different selectivity profile. The fluorobenzoyl compound (28b) displayed a VAChT/sigma selectivity index of 70, which is significantly lower than the >500-fold selectivity observed for the most selective compounds in the series [1].

VAChT Inhibitor PET Imaging Selectivity Index

Metabolic Fate: Role as a Major, Blood-Brain Barrier-Penetrant Radiometabolite

In in vivo PET imaging studies using [18F]altanserin in baboons, 4-(4-fluorobenzoyl)piperidine (4-FBP) was identified as one of two major radiometabolites resulting from N-dealkylation [1][2]. Critically, unlike altanserin, which binds with high affinity to 5-HT2A receptors (Ki = 0.3 nM), the binding of 4-FBP to 5-HT2A receptors is negligible (Ki > 10,000 nM estimated from negligible displacement) [2]. However, both [18F]4-FBP and [18F]altanserinol were shown to cross the blood-brain barrier and contribute to a uniform, nonspecific background radioactivity in brain tissue [1].

PET Imaging Radiometabolite Altanserin Blood-Brain Barrier

Multi-Receptor Pharmacological Profile of 4-(4-Fluorobenzoyl)piperidine Derivatives

Derivatives built on the 4-(4-fluorobenzoyl)piperidine scaffold exhibit a polypharmacological profile. A series of these compounds displayed high affinities for central 5-HT2A receptors (1 to 10 nM), combined with high to moderate affinities for 5-HT1A (1 to 800 nM) and dopamine D2 (5 to 1000 nM) receptors [1]. This mixed receptor binding profile is a hallmark of atypical antipsychotics and differentiates this scaffold from more selective 5-HT2A antagonists. In contrast, the parent fragment itself is reported as a 5-HT2A receptor antagonist that inhibits serotonin binding and has been shown to increase dopamine and acetylcholine levels in brain tissue .

Antipsychotic 5-HT1A Dopamine D2 Polypharmacology

Structural Specificity: Impact of Carbonyl Reduction on Receptor Binding

The ketone carbonyl group of 4-(4-fluorobenzoyl)piperidine is a critical determinant of its biological activity. Reduction of this carbonyl to the corresponding alcohol yields 1-(4-fluorophenyl)-1-(piperidin-4-yl)methanol (FBPOH). Displacement binding studies using cloned human serotonin receptors demonstrated that while the parent fragment (4-FBP) exhibits negligible binding to 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors, the reduced metabolite FBPOH also shows negligible binding to these same subtypes [1]. This indicates that the carbonyl group itself is not a major driver of off-target receptor binding in this context; however, its presence is essential for the fragment's role as a synthetic intermediate and for its conversion to active metabolites in vivo.

Metabolite Identification Ketone Reduction Receptor Affinity

Physical Properties and Commercial Availability Comparison: Free Base vs. Hydrochloride Salt

For procurement purposes, 4-(4-fluorobenzoyl)piperidine is commercially supplied in two principal forms: the free base (CAS 56346-57-7) and the hydrochloride salt (CAS 25519-78-2). The free base is typically available at ≥98% purity with a reported density of 1.05 g/mL and refractive index of 1.53, and is recommended for long-term storage in a cool, dry place . The hydrochloride salt form is often cited as being more stable and easier to handle than the free base, which can be advantageous for certain synthetic and formulation workflows .

Salt Form Stability Solubility Procurement

Validated Research and Industrial Application Scenarios for 4-(4-Fluorobenzoyl)piperidine


Synthesis of 5-HT2A Antagonist Drug Candidates and PET Radioligands

4-(4-Fluorobenzoyl)piperidine is a critical intermediate in the multi-step synthesis of ketanserin, a clinically used 5-HT2A antagonist, and altanserin, an F-18 labeled PET radiotracer for imaging 5-HT2A receptors in the brain [1][2]. Its use as a building block allows medicinal chemists to construct focused libraries of novel 5-HT2A antagonists by appending diverse moieties to the piperidine nitrogen, leveraging the validated high-affinity pharmacophore [3].

Development of Vesicular Acetylcholine Transporter (VAChT) Imaging Agents

The 4-(4-fluorobenzoyl)piperidine fragment has been successfully incorporated into tetrahydronaphthalene-based scaffolds to generate high-affinity VAChT inhibitors (Ki values in the low nanomolar range) with defined selectivity profiles [4]. This application is particularly relevant for the development of novel SPECT or PET imaging agents for neurodegenerative diseases like Alzheimer's, where VAChT is a key biomarker.

Design of Multi-Target Antipsychotic Agents (5-HT1A/5-HT2A/D2)

Given the established mixed receptor binding profile of its derivatives, 4-(4-fluorobenzoyl)piperidine serves as a privileged scaffold for the rational design of new atypical antipsychotics [5]. The ability to achieve balanced nanomolar affinities across serotonin and dopamine receptor subtypes from a single core scaffold offers a strategic advantage in developing compounds with potentially improved efficacy and reduced extrapyramidal side effects.

Reference Standard in PET Radiometabolite Analysis

Because 4-(4-fluorobenzoyl)piperidine (4-FBP) is a major, BBB-permeable radiometabolite of [18F]altanserin, the non-radioactive compound is an essential reference standard for HPLC and TLC method development and validation [2][6]. Its use is mandatory for accurate identification and quantification of radioactive metabolites in plasma and brain tissue during PET imaging studies, ensuring the reliability of kinetic modeling and receptor quantification [2][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorobenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.